molecular formula C19H16ClN3O3 B2838094 5-chloro-N-(quinolin-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903013-22-8

5-chloro-N-(quinolin-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2838094
CAS RN: 1903013-22-8
M. Wt: 369.81
InChI Key: IOQFORKPZZPRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(quinolin-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has been synthesized for scientific research purposes. This compound is also known as TAK-659 and is currently being studied for its potential use in the treatment of various diseases.

Mechanism of Action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, TAK-659 can disrupt B-cell signaling and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity, leading to the inhibition of B-cell signaling and the induction of apoptosis in cancer cells. TAK-659 has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-659 in lab experiments include its high selectivity for BTK, its potent inhibitory effect on B-cell signaling, and its potential use in the treatment of various diseases. The limitations of using TAK-659 in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

Future research on TAK-659 could focus on its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Further studies could also investigate the safety and efficacy of TAK-659 in humans, including its pharmacokinetics and pharmacodynamics. Additionally, the development of more potent and selective BTK inhibitors could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, TAK-659 is a compound that has been synthesized for scientific research purposes. It has shown promising results in preclinical studies for its potential use in the treatment of various diseases. TAK-659 inhibits BTK, disrupts B-cell signaling, and induces apoptosis in cancer cells. While there are limitations to using TAK-659 in lab experiments, further research could lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 5-chloro-6-aminonicotinamide with quinoline-5-carboxylic acid, followed by the reaction with tetrahydrofuran-3-ol. The final product is obtained after purification by column chromatography. The synthesis of TAK-659 has been optimized to provide high yields and purity.

Scientific Research Applications

TAK-659 has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.

properties

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)-N-quinolin-5-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-15-9-12(10-22-19(15)26-13-6-8-25-11-13)18(24)23-17-5-1-4-16-14(17)3-2-7-21-16/h1-5,7,9-10,13H,6,8,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQFORKPZZPRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC4=C3C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(quinolin-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.